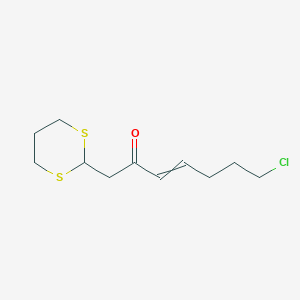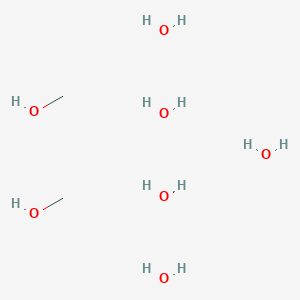
Methanol;pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol pentahydrate is a chemical compound that consists of methanol molecules combined with five water molecules. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a faintly sweet odor. Methanol is widely used in various industrial applications, including as a solvent, antifreeze, fuel, and feedstock for the production of chemicals such as formaldehyde and acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
Methanol pentahydrate can be synthesized by combining methanol with water under controlled conditions. The preparation involves dissolving methanol in water and allowing the solution to crystallize, forming methanol pentahydrate crystals. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of impurities.
Industrial Production Methods
Methanol is primarily produced through the catalytic hydrogenation of carbon monoxide (CO) and carbon dioxide (CO₂) in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina
化学反応の分析
Types of Reactions
Methanol pentahydrate undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂).
Reduction: Methanol can be reduced to methane (CH₄) under specific conditions.
Substitution: Methanol can undergo substitution reactions to form methyl esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) are often used in esterification reactions.
Major Products
- Formaldehyde (CH₂O)
- Formic acid (HCOOH)
- Methyl esters and ethers
科学的研究の応用
Methanol pentahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
- Biology: Employed in the preservation and fixation of biological specimens.
- Medicine: Utilized in the production of pharmaceuticals and as a denaturant for ethanol.
- Industry: Used in the manufacture of formaldehyde, acetic acid, and other chemicals. It is also a component in antifreeze and windshield washer fluids.
作用機序
Methanol exerts its effects primarily through its metabolism in the liver, where it is oxidized to formaldehyde by the enzyme alcohol dehydrogenase. Formaldehyde is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is responsible for the toxic effects of methanol, including metabolic acidosis and damage to the optic nerve, leading to blindness.
類似化合物との比較
Methanol pentahydrate can be compared with other similar compounds such as:
- Ethanol (C₂H₅OH): Ethanol is less toxic than methanol and is commonly used as a beverage alcohol.
- Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent but is more toxic than ethanol.
- Ethylene glycol (C₂H₆O₂): Used as an antifreeze, it is highly toxic and can cause kidney failure.
Methanol pentahydrate is unique due to its combination of methanol and water molecules, which can influence its physical properties and reactivity compared to anhydrous methanol.
特性
CAS番号 |
921771-25-7 |
|---|---|
分子式 |
C2H18O7 |
分子量 |
154.16 g/mol |
IUPAC名 |
methanol;pentahydrate |
InChI |
InChI=1S/2CH4O.5H2O/c2*1-2;;;;;/h2*2H,1H3;5*1H2 |
InChIキー |
XEJWKZNXULPYDC-UHFFFAOYSA-N |
正規SMILES |
CO.CO.O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


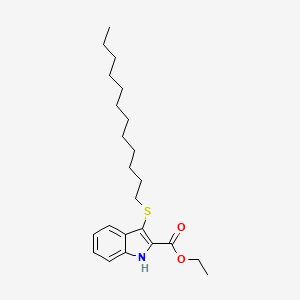
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
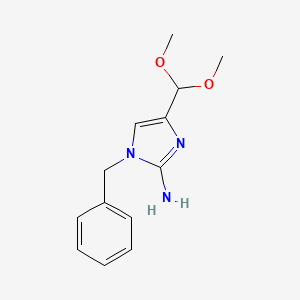
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
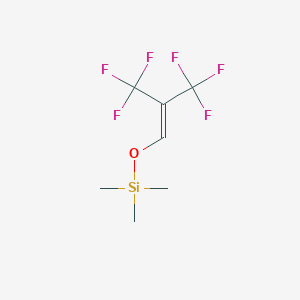
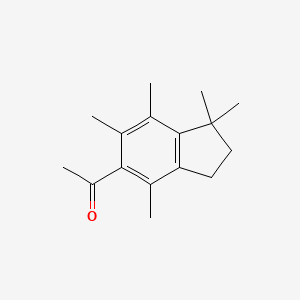
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
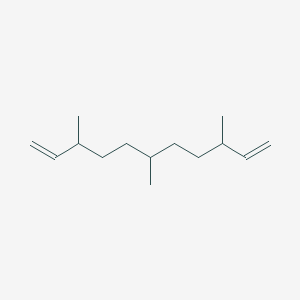
silane](/img/structure/B14180491.png)
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
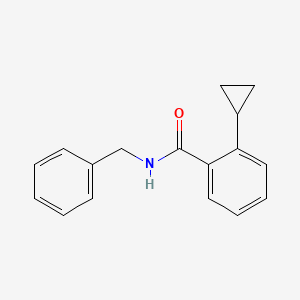
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
